molecular formula C10H10O2 B2555604 2-Hydroxytetralin-1-one CAS No. 64559-97-3

2-Hydroxytetralin-1-one

Cat. No.: B2555604
CAS No.: 64559-97-3
M. Wt: 162.188
InChI Key: XDUUTEAXCHORFJ-UHFFFAOYSA-N
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Description

2-Hydroxytetralin-1-one is an organic compound with a molecular structure that includes a hydroxyl group and a ketone group attached to a tetralin ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxytetralin-1-one can be synthesized through several methods. One common approach involves the reduction of tetralin-1,4-dione using selective reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically requires an inert atmosphere and controlled temperature to ensure selective reduction to the desired hydroxyl ketone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of tetralin derivatives. The process often employs catalysts such as palladium on carbon or nickel, and the reaction conditions are optimized for high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form dihydroxy derivatives using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens or nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated or nitrated tetralin derivatives.

Scientific Research Applications

2-Hydroxytetralin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biological pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Comparison with Similar Compounds

    Tetralin-1,4-dione: A precursor in the synthesis of 2-Hydroxytetralin-1-one.

    1-Tetralone: Another tetralin derivative with different functional groups.

    2-Hydroxynaphthalene: Similar in structure but lacks the tetralin ring.

Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups on the tetralin ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-hydroxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9,11H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUTEAXCHORFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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